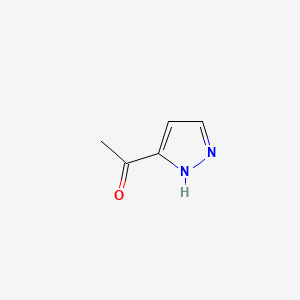
1-(1H-pyrazol-3-yl)ethanone
Cat. No. B1582269
Key on ui cas rn:
20583-33-9
M. Wt: 110.11 g/mol
InChI Key: BHTZCIGVYSJBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08921378B2
Procedure details


Pieces of sodium (0.26 g) were slowly added to ethanol (12 ml) with stirring until all sodium had dissolved. 1-(1H-Pyrazol-5-yl)ethanone (8.61 mmol, 0.948 g) and diethyl oxalate (8.61 mmol, 1.258 g) was added. The mixture was heated to 75° C. for 3 h after which the stirring continued at RT overnight. Hydrazine hydrochloride (8.61 mmol, 0.590 g) dissolved in water (6 ml) was added. The resulting mixture was again heated to 75° C. for 3 h. The mixture was cooled to RT and neutralized by adding 2 M NaOH. The mixture was extracted twice with EtOAc and the combined organics were washed with water and brine. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography. 0.404 g of the title compound was obtained. 1H-NMR (400 MHz, MeOH-d4): δ 1.39 (t, 3H), 4.38 (q, 2H), 6.69 (d, 1H), 7.10 (bs, 1H), 7.70 (bs, 1H).








Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[NH:2]1[C:6]([C:7](=O)[CH3:8])=[CH:5][CH:4]=[N:3]1.[C:10]([O:17][CH2:18][CH3:19])(=[O:16])[C:11](OCC)=O.Cl.[NH2:21][NH2:22].[OH-].[Na+]>O.C(O)C>[NH:21]1[C:11]([C:10]([O:17][CH2:18][CH3:19])=[O:16])=[CH:8][C:7]([C:6]2[NH:2][N:3]=[CH:4][CH:5]=2)=[N:22]1 |f:3.4,5.6,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
0.948 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC=C1C(C)=O
|
|
Name
|
|
|
Quantity
|
1.258 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0.59 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NN
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was again heated to 75° C. for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to RT
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted twice with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organics were washed with water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1N=C(C=C1C(=O)OCC)C=1NN=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.404 g | |
| YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
